molecular formula C19H23N3O3 B1240837 Naloxone-6-hydrazone CAS No. 73674-85-8

Naloxone-6-hydrazone

Cat. No.: B1240837
CAS No.: 73674-85-8
M. Wt: 341.4 g/mol
InChI Key: XQQRNWNMEFUSMN-UTWDOOMRSA-N
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Description

Naloxone-6-hydrazone is a chemically modified derivative of naloxone, a well-established opioid receptor antagonist. The modification involves the introduction of a hydrazone group (-NH-N=C<) at the C6 position of the naloxone structure. This alteration significantly impacts its pharmacokinetic and pharmacodynamic properties, particularly its duration of action and receptor-binding affinity. Hydrazone derivatives like this compound are synthesized through the condensation of naloxone with hydrazine or substituted hydrazides, often under controlled conditions in organic solvents .

Key structural features of this compound include:

  • Retention of the morphinan core, critical for opioid receptor interaction.
  • Syn-anti isomerism at the hydrazone group, which influences receptor binding and metabolic stability .

Properties

CAS No.

73674-85-8

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12+/t14-,17+,18+,19-/m1/s1

InChI Key

XQQRNWNMEFUSMN-UTWDOOMRSA-N

SMILES

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

naloxazone
naloxone-6-hydrazone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes the differences between Naloxone-6-hydrazone and related compounds:

Compound Structural Modification Isomerism Activity Duration of Action Key Applications
Naloxone None N/A Pure antagonist Short-acting (30–90 min) Opioid overdose reversal
This compound Hydrazone at C6 Syn-anti isomerism Long-acting antagonist Prolonged (>24 hours) Research tool for opioid studies
Naloxazone Hydrazone derivative Syn-anti isomerism Irreversible antagonist Long-lasting Preclinical studies
Naloxone benzoylhydrazone Benzoylhydrazone at C6 N/A Mixed agonist/antagonist Variable Pain management research
Key Findings:

Duration of Action :

  • This compound and naloxazone exhibit prolonged effects compared to naloxone. This is attributed to their irreversible or tight-binding interactions with opioid receptors, as demonstrated in studies by Luke et al. (1988) .
  • In contrast, naloxone’s short half-life limits its utility in chronic settings but makes it ideal for acute overdose reversal .

Isomerism and Receptor Affinity :

  • Syn-anti isomerism in hydrazone derivatives critically affects receptor binding. Kolb and Hua (1984) demonstrated that syn isomers of naloxone hydrazones exhibit higher affinity for μ-opioid receptors compared to anti isomers .

Functional Activity :

  • While naloxone and its hydrazone derivatives are primarily antagonists, Naloxone benzoylhydrazone displays mixed agonist-antagonist activity, suggesting partial activation of κ-opioid receptors .

Physicochemical Properties

Property Naloxone This compound Naloxazone
Molecular Formula C₁₉H₂₁NO₄·HCl C₁₉H₂₂N₂O₄·HCl C₁₉H₂₂N₂O₄·HCl
Solubility Water-soluble Slightly soluble Poorly soluble
Stability Stable at -20°C Sensitive to hydrolysis Sensitive to light
  • Naloxone’s solubility in water (up to 40 mg/mL) facilitates its use in injectable formulations, whereas the reduced solubility of hydrazone derivatives may limit their clinical utility .

Therapeutic and Research Implications

  • Naloxone : Remains the gold standard for opioid overdose reversal due to rapid onset and safety .
  • This compound : Investigated for long-term opioid blockade in addiction therapy, though its instability in aqueous environments poses challenges .
  • Naloxazone : Used in preclinical models to study opioid receptor internalization and tolerance mechanisms .

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